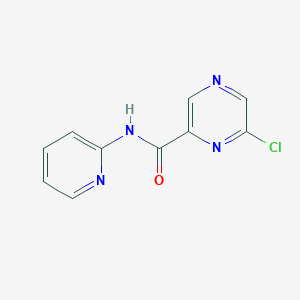

6-Chloro-N-(pyridin-2-yl)pyrazine-2-carboxamide

CAS No.: 848187-27-9

Cat. No.: VC3851463

Molecular Formula: C10H7ClN4O

Molecular Weight: 234.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 848187-27-9 |

|---|---|

| Molecular Formula | C10H7ClN4O |

| Molecular Weight | 234.64 g/mol |

| IUPAC Name | 6-chloro-N-pyridin-2-ylpyrazine-2-carboxamide |

| Standard InChI | InChI=1S/C10H7ClN4O/c11-8-6-12-5-7(14-8)10(16)15-9-3-1-2-4-13-9/h1-6H,(H,13,15,16) |

| Standard InChI Key | ZBPVIHJRINAVPO-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)NC(=O)C2=CN=CC(=N2)Cl |

| Canonical SMILES | C1=CC=NC(=C1)NC(=O)C2=CN=CC(=N2)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

6-Chloro-N-(pyridin-2-yl)pyrazine-2-carboxamide belongs to the pyrazinecarboxamide family, with the systematic IUPAC name 6-chloro-N-pyridin-2-ylpyrazine-2-carboxamide . Its molecular formula is , corresponding to a molecular weight of 234.64 g/mol . The structure comprises:

-

A pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4) substituted with a chlorine atom at position 6.

-

A carboxamide group (-CONH-) at position 2 of the pyrazine ring, where the amide nitrogen is bonded to a pyridin-2-yl group (a six-membered aromatic heterocycle with one nitrogen atom at position 1) .

Structural Characterization

Key spectral data for this compound, inferred from analogous pyrazinecarboxamides , include:

-

IR Spectroscopy: Peaks at ~3343 cm (N-H stretch), ~1690 cm (C=O stretch), and ~1589 cm (aromatic C=C) .

-

-NMR (400 MHz, DMSO-):

-

-NMR: Resonances at ~159.2 ppm (C=O), ~147.6–142.2 ppm (pyrazine carbons), and ~135.3–119.8 ppm (pyridin-2-yl carbons) .

Synthesis and Mechanistic Pathways

Synthetic Routes

The synthesis typically follows a two-step protocol :

-

Acyl Chloride Formation:

Pyrazine-2-carboxylic acid derivatives are treated with thionyl chloride () in the presence of catalytic -dimethylformamide (DMF) to generate the corresponding acyl chloride. For example: -

Amide Coupling:

The acyl chloride reacts with 2-aminopyridine in the presence of a base (e.g., triethylamine, TEA) to yield the target compound:Yields for analogous reactions range from 47% to 86% under optimized conditions .

Optimization Strategies

-

Microwave Assistance: Reduces reaction time from hours to minutes while improving yields.

-

Solvent Selection: Polar aprotic solvents (e.g., dichloromethane, DCM) enhance reactivity .

Physicochemical Properties

Lipophilicity and Solubility

-

LogP: Estimated at 2.76 (ClogP = 3.43) , indicating moderate lipophilicity suitable for blood-brain barrier penetration.

-

Polar Surface Area (PSA): 54.88 Ų , suggesting moderate permeability and compatibility with oral bioavailability.

Biological Activity and Mechanisms

Kinase Inhibition

Pyrazinecarboxamides bearing pyridinyl substituents exhibit inhibitory activity against kinases such as c-Met and ALK, with IC values in the nanomolar range . The pyridin-2-yl group may facilitate hydrogen bonding with kinase active sites.

Applications in Drug Discovery

Antimicrobial Agents

The compound’s structural motifs align with WHO priority pathogens, particularly drug-resistant tuberculosis strains . Modifications to the pyridin-2-yl group could enhance selectivity and reduce cytotoxicity (e.g., selectivity index >20 observed in HepG2 cells) .

Cancer Therapeutics

Kinase inhibition data support repurposing this scaffold for targeting oncogenic signaling pathways. For instance, derivatives with electron-withdrawing groups (e.g., Cl) improve target binding affinity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume